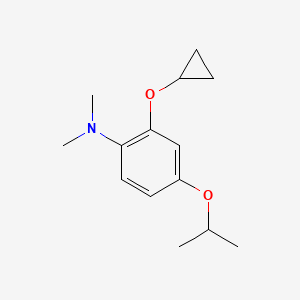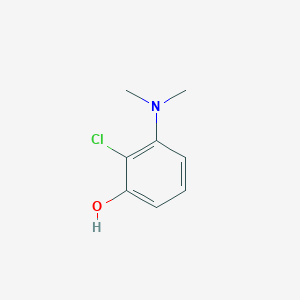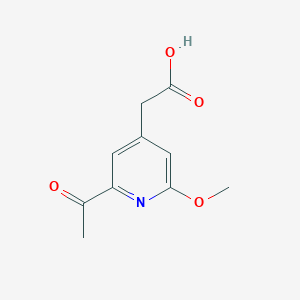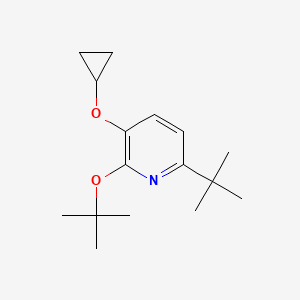![molecular formula C13H10ClN3S B14848841 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)
2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves the condensation of 2-thiopyrimidines with benzyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
2-(Benzylthio)-6-phenylfuro[3,2-D]pyrimidine: This compound has a similar structure but with a furo ring instead of a pyrrolo ring.
Pyrazolo[3,4-D]pyrimidine: This compound has a pyrazolo ring fused to the pyrimidine ring and exhibits similar biological activities.
Uniqueness: 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of both benzylthio and chloro groups. These structural features contribute to its distinct reactivity and biological activities compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C13H10ClN3S |
|---|---|
Poids moléculaire |
275.76 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3S/c14-11-10-6-7-15-12(10)17-13(16-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,17) |
Clé InChI |
LEXNJYANHFZVRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC3=C(C=CN3)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)


